molecular formula C30H28N2O5 B12010201 2-Ethoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate CAS No. 765284-78-4

2-Ethoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Cat. No.: B12010201
CAS No.: 765284-78-4
M. Wt: 496.6 g/mol
InChI Key: VDRCAPOJBLXKCS-AJBULDERSA-N
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Description

2-Ethoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C30H28N2O5 and a molecular weight of 496.568 g/mol . This compound is notable for its intricate structure, which includes both naphthyl and benzoate groups, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate typically involves multiple steps:

    Formation of the Naphthylacetyl Intermediate: The initial step involves the acetylation of 1-naphthylamine to form 1-naphthylacetyl chloride. This reaction is usually carried out using acetyl chloride in the presence of a base such as pyridine.

    Hydrazone Formation: The naphthylacetyl chloride is then reacted with hydrazine hydrate to form the corresponding hydrazone.

    Coupling with Ethoxybenzoate: The hydrazone is subsequently coupled with 2-ethoxy-4-hydroxybenzaldehyde under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the naphthyl and phenyl rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Ethoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The naphthyl and benzoate groups can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Ethoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is unique due to its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

765284-78-4

Molecular Formula

C30H28N2O5

Molecular Weight

496.6 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

InChI

InChI=1S/C30H28N2O5/c1-3-35-25-15-13-23(14-16-25)30(34)37-27-17-12-21(18-28(27)36-4-2)20-31-32-29(33)19-24-10-7-9-22-8-5-6-11-26(22)24/h5-18,20H,3-4,19H2,1-2H3,(H,32,33)/b31-20+

InChI Key

VDRCAPOJBLXKCS-AJBULDERSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)CC3=CC=CC4=CC=CC=C43)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)CC3=CC=CC4=CC=CC=C43)OCC

Origin of Product

United States

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